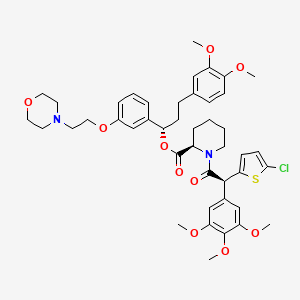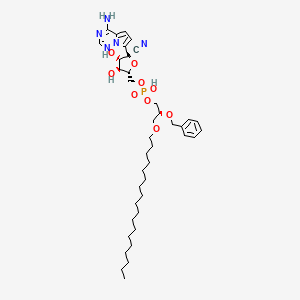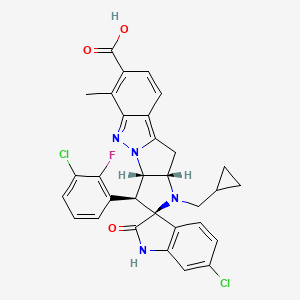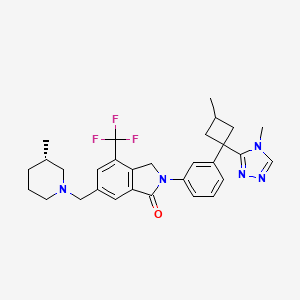![molecular formula C24H29NO B10856515 3-((1R,5S,9S)-2-Phenethyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856515.png)
3-((1R,5S,9S)-2-Phenethyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DC-1-76.1 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DC-1-76.1 typically involves a series of well-defined chemical reactions. The most common synthetic route includes the reaction of a halogen-substituted hydrocarbon with an electropositive metal. This process often involves metathesis reactions, where the halogen is replaced by the metal, forming the desired compound . The reaction conditions usually require controlled temperatures and the presence of specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods: In an industrial setting, the production of DC-1-76.1 is scaled up using similar synthetic routes but with optimized conditions to maximize efficiency and minimize costs. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: DC-1-76.1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving DC-1-76.1 include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of DC-1-76.1 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions typically result in the replacement of specific functional groups with new ones, leading to a variety of derivative compounds.
Scientific Research Applications
DC-1-76.1 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, DC-1-76.1 is investigated for its potential therapeutic effects, particularly in cancer treatment and immunotherapy . Industrially, the compound is used in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of DC-1-76.1 involves its interaction with specific molecular targets and pathways within cells. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular functions. For example, in cancer cells, DC-1-76.1 may inhibit the activity of key signaling pathways, thereby reducing cell proliferation and inducing apoptosis . The exact molecular targets and pathways involved vary depending on the specific application and context.
Comparison with Similar Compounds
DC-1-76.1 is often compared with other similar compounds to highlight its unique properties and advantages. Similar compounds include DC-1-75.1, DC-1-77.1, and DC-1-78.1. Compared to these compounds, DC-1-76.1 exhibits higher stability and reactivity, making it more suitable for certain applications. Additionally, its unique chemical structure allows for more versatile modifications and functionalizations, further enhancing its utility in various fields .
Conclusion
DC-1-761 is a versatile and valuable compound with a wide range of applications in scientific research and industry Its unique properties, including stability and reactivity, make it a subject of significant interest
Properties
Molecular Formula |
C24H29NO |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
3-[(1R,5S,9S)-9-ethenyl-2-(2-phenylethyl)-2-azabicyclo[3.3.1]nonan-5-yl]phenol |
InChI |
InChI=1S/C24H29NO/c1-2-22-23-12-7-14-24(22,20-10-6-11-21(26)18-20)15-17-25(23)16-13-19-8-4-3-5-9-19/h2-6,8-11,18,22-23,26H,1,7,12-17H2/t22-,23-,24-/m1/s1 |
InChI Key |
VYLFPTUCOJRQKZ-WXFUMESZSA-N |
Isomeric SMILES |
C=C[C@@H]1[C@H]2CCC[C@@]1(CCN2CCC3=CC=CC=C3)C4=CC(=CC=C4)O |
Canonical SMILES |
C=CC1C2CCCC1(CCN2CCC3=CC=CC=C3)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B10856450.png)


![(2S)-N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide](/img/structure/B10856469.png)
![(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine](/img/structure/B10856471.png)
![2,3-dimethyl-3-N-(2-pyridin-4-ylpyrido[3,4-d]pyrimidin-4-yl)butane-2,3-diamine](/img/structure/B10856477.png)
![2-(5-chloro-2,4-dimethoxyphenyl)-7-(4-dimethoxyphosphorylpiperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B10856485.png)

![N-cyclopropyl-3-[4-[(2,4-difluorophenyl)methyl]piperidin-1-yl]-5-methylpyrido[3,4-b]pyrazin-2-amine](/img/structure/B10856497.png)

![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B10856510.png)
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride](/img/structure/B10856517.png)
![2-Pyrazinecarboxamide, 3-[[4-[1-[[(3S)-1-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-3-pyrrolidinyl]methyl]-4-piperidinyl]phenyl]amino]-5-(1-piperidinyl)-](/img/structure/B10856522.png)
